molecular formula C10H11ClO4S B031834 3-(4-Chlorobenzenesulfonyl)butyric acid CAS No. 175205-43-3

3-(4-Chlorobenzenesulfonyl)butyric acid

Cat. No.: B031834
CAS No.: 175205-43-3
M. Wt: 262.71 g/mol
InChI Key: NPUIQANQRDIHLU-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)butyric acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClO4S and its molecular weight is 262.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biosynthesis and Bioproduction

3-(4-Chlorobenzenesulfonyl)butyric acid, as part of the broader category of butyric acids, has significant implications in the realm of biosynthesis and bioproduction. Research indicates its potential in the bioproduction of butyric acid through large-scale fermentation, showcasing a more economical and efficient approach compared to petrochemical synthesis. Clostridium tyrobutyricum is particularly highlighted for its role in converting hexose and pentose into butyric acid, paving the way for the use of genetic modifications and bioreactor enhancements to increase production levels. These advancements in bioproduction are not only cost-effective but also environmentally friendly, making them a promising alternative to traditional methods (Huang et al., 2018).

Butyric Acid: Production and Applications

The significance of butyric acid in industries such as food, pharmaceuticals, animal feed supplements, and cosmetics is well documented. Its production has been traditionally based on chemosynthesis using petroleum-derived feedstocks. However, there's a growing shift towards fermentative production from renewable feedstocks, aligning with the demand for natural ingredients and green products. Various strategies, including strain engineering and innovative fermentation processes, are explored to enhance microbial butyric acid production, aiming for higher yield, purity, and productivity (Jiang et al., 2018).

Advances in Butyric Acid Production by Microbial Fermentation

Microbial fermentation emerges as a viable alternative for butyric acid production, offering an environmentally friendly bioprocessing method. However, traditional fermentative approaches are not as economically competitive due to low titer, productivity, and high production costs. Advanced strategies encompassing both bioprocess techniques and metabolic engineering are developed to enhance butyric acid production. These strategies involve the utilization of alternative inexpensive feedstocks and various process improvements to boost production and productivity (Luo et al., 2018).

Nonlinear Optical Applications

This compound is also involved in the synthesis of complex molecules with potential applications in nonlinear optics. For instance, a new chromophore synthesized using this compound demonstrated promising characteristics for nonlinear optical applications. The compound, synthesized and characterized through various techniques, showed significant second harmonic generation efficiency, highlighting its potential in advanced optical technologies (Sundaram et al., 2018).

Safety and Hazards

The safety information available indicates that 3-(4-Chlorobenzenesulfonyl)butyric acid can cause severe skin burns and eye damage . It’s classified as Eye Damage 1 under the GHS classification . The storage class code is 6.1C, which means it’s combustible, acute toxic Cat.3, and a toxic compound which can cause chronic effects .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-7(6-10(12)13)16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUIQANQRDIHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372292
Record name 3-(4-Chlorobenzene-1-sulfonyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-43-3
Record name 3-[(4-Chlorophenyl)sulfonyl]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorobenzene-1-sulfonyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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